molecular formula C32H64NO8P B1147216 1,2-Dilauroyl-sn-glycero-3-phosphocholine CAS No. 127641-86-5

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Cat. No.: B1147216
CAS No.: 127641-86-5
M. Wt: 621.83
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-dilauroyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 24:0 in which the acyl groups at positions 1 and 2 are specified as lauroyl (dodecanoyl). It has a role as a LRH-1 agonist. It is a phosphatidylcholine 24:0 and a dodecanoate ester. It is a conjugate base of a this compound(1+).

Properties

IUPAC Name

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFVSSZAOYLHEE-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10904060
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18194-25-7
Record name 1,2-Dilauroyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18194-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-alpha-Dilauroyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dilauroyl phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10904060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Production Methodologies of 1,2 Dilauroyl Sn Glycero 3 Phosphocholine

Organic Chemical Synthesis Routes for Phospholipids (B1166683)

The total chemical synthesis of phospholipids like DLPC allows for precise control over the molecular structure, including the fatty acid composition and stereochemistry. These routes are flexible and can be adapted to produce a wide variety of phospholipid derivatives.

Methods from Glycerophosphocholine (GPC) Precursors

A prevalent and efficient method for synthesizing 1,2-diacyl-sn-glycero-3-phosphocholines involves the direct acylation of a glycerophosphocholine (GPC) precursor. nih.govfrontiersin.org sn-Glycero-3-phosphocholine, which possesses the correct natural stereochemistry, serves as the ideal starting material. mdpi.com The primary challenge with this precursor is its high solubility in water and low solubility in the organic solvents typically used for esterification. mdpi.com

One common approach is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate the carboxylic acid (lauric acid) for reaction with the hydroxyl groups of GPC. A catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), is also required. Recent studies have demonstrated the synthesis of the similar compound 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) from GPC using this method, which is readily adaptable for DLPC production by substituting myristic acid with lauric acid. frontiersin.orgsemanticscholar.org The reaction involves the esterification of lauric acid onto the sn-1 and sn-2 positions of the GPC backbone. semanticscholar.org

Alternatively, more reactive acylating agents like lauroyl chloride can be used. A facile procedure reported for the synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) can be applied, where GPC is acylated to yield the final diacyl phospholipid. nih.gov

Table 1: Representative Chemical Synthesis of DLPC from GPC
ReactantReagent/CatalystProductReaction Type
sn-Glycero-3-phosphocholine (GPC)Lauric Acid, DCC/DIC, DMAP1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC)Steglich Esterification
sn-Glycero-3-phosphocholine (GPC)Lauroyl Chloride, Base (e.g., Pyridine)This compound (DLPC)Acylation

Enantioselective Synthesis Approaches

The stereochemistry of phospholipids is crucial for their biological function, with natural phospholipids existing in the L-series (designated sn for stereospecifically numbered). mdpi.com Achieving enantiomeric purity in synthetic phospholipids is therefore a primary goal.

The most common strategy for enantioselective synthesis is to begin with a chiral precursor that already has the desired stereoconfiguration. As discussed, sn-glycero-3-phosphocholine (L-α-GPC), often derived from the hydrolysis of natural sources like soy lecithin, is a widely used starting material that ensures the correct stereochemistry at the C2 position of the glycerol (B35011) backbone. mdpi.commdpi.com

Other enantioselective approaches start with simpler chiral molecules. For example, (R)-glycidol or (R)-3-chloro-propane-1,2-diol can be used as the chiral building block for the glycerol backbone, upon which the fatty acids and phosphocholine (B91661) headgroup are subsequently added through a series of chemical transformations. mdpi.com These multi-step total synthesis routes offer high enantiomeric purity but can be more complex and lengthy than the semi-synthetic approaches starting from GPC.

Enzymatic and Biocatalytic Synthesis of Phospholipids

Enzymatic methods provide a high degree of specificity and can be performed under mild reaction conditions. Enzymes such as phospholipases and lipases are commonly employed for the modification and synthesis of phospholipids. mdpi.com For instance, phospholipase A2 can be used to hydrolyze the fatty acid at the sn-2 position of a phospholipid to produce a lysophospholipid, which can then be re-esterified with a different fatty acid. While often used for modification, enzymatic pathways can also be harnessed for synthesis. The synthesis of phosphatidylserine (B164497) (PS), for example, can be catalyzed by phosphatidylserine synthase 1 through a base-exchange reaction. This highlights the potential for specific enzymes to catalyze key steps in phospholipid production.

Cell-Free Phospholipid Synthesis Systems

Cell-free systems represent a powerful bottom-up approach to reconstituting complex biological pathways in vitro. tudelft.nltudelft.nl These systems combine purified enzymes, substrates, and cofactors to mimic cellular processes without the complexity of living cells. The biosynthesis of phospholipids, a multi-step process, has been successfully reconstituted in such systems. plos.org

In a typical setup, the genes encoding the necessary enzymes are expressed using a cell-free gene expression system (like the PURE system), and the synthesized proteins are co-translationally inserted into pre-existing liposomes. plos.org The synthesis of phosphatidic acid (PA), a key precursor for all glycerophospholipids, is achieved through a two-step acyl transfer reaction. aocs.org First, glycerol-3-phosphate acyltransferase (GPAT) catalyzes the addition of a fatty acyl-CoA to glycerol-3-phosphate (G3P) to form lysophosphatidic acid (LPA). plos.orgaocs.org Second, lysophosphatidic acid acyltransferase (LPAAT) adds another fatty acyl-CoA to produce phosphatidic acid. plos.org From PA, further enzymatic steps can convert the headgroup to produce phosphatidylcholine, among other phospholipids. plos.orgnih.gov

Integration with In Vitro Fatty Acid Synthesis Pathways

To create a more comprehensive and self-sufficient system, cell-free phospholipid synthesis has been integrated with in vitro fatty acid synthesis. biorxiv.orgresearchgate.net This allows for the de novo production of phospholipids from simple carbon sources like acetyl-CoA and malonyl-CoA. biorxiv.orgresearchgate.net In these integrated systems, the enzymes of the fatty acid synthesis (FAS) pathway produce fatty acids, which are then converted to fatty acyl-CoAs. These are subsequently used by the co-expressed acyltransferases (GPAT and LPAAT) to build the phospholipid molecule. acs.orgnih.gov

This combined approach avoids the accumulation of intermediates that might inhibit the reactions and has been shown to significantly improve the yield of synthesized phospholipids. biorxiv.orgresearchgate.net By including additional enzymes, the system can even start from more basic precursors like acetic acid and bicarbonate. biorxiv.org

Table 2: Key Enzymes in a Reconstituted E. coli Phospholipid Synthesis Pathway
EnzymeAbbreviationFunctionSubstratesProduct
Glycerol-3-phosphate acyltransferaseGPAT (PlsB)First acyl chain additionGlycerol-3-phosphate, Acyl-CoALysophosphatidic acid (LPA)
Lysophosphatidic acid acyltransferaseLPAAT (PlsC)Second acyl chain additionLPA, Acyl-CoAPhosphatidic acid (PA)
Phosphatidate cytidylyltransferaseCdsAActivation of PAPA, CTPCDP-diacylglycerol
Choline (B1196258) KinaseChkCholine activationCholine, ATPPhosphocholine
CTP:phosphocholine cytidylyltransferaseCCTCDP-choline formationPhosphocholine, CTPCDP-choline
CholinephosphotransferaseCPTFinal PC synthesis stepDiacylglycerol, CDP-cholinePhosphatidylcholine

Enzyme-Free Membrane Formation Strategies in Aqueous Environments

Remarkably, the synthesis of natural phospholipids and the subsequent formation of membranes can occur without any enzymes. Research has demonstrated that diacylphospholipids can be formed in high yields in aqueous environments through a transacylation reaction. nih.govbiorxiv.org

This process is enabled by a combination of ion pairing and self-assembly between lysophospholipids (single-chain precursors) and activated acyl donors, such as cationic thioesters. biorxiv.orgresearchgate.net The reaction proceeds in mildly alkaline aqueous solutions, similar to those found in natural environments like soda lakes or hydrothermal oceanic vents. nih.govresearchgate.net As the single-chain lysolipids are converted to double-chain phospholipids, they spontaneously transition from forming micelles to assembling into lamellar bilayer structures, resulting in the de novo formation of vesicles, or primitive cell membranes. biorxiv.orgresearchgate.net This enzyme-free pathway provides a plausible model for the prebiotic origins of cellular membranes and offers a novel route for lipid synthesis in the construction of artificial cells. nih.gov

Scalable Production of Phospholipids with Tunable Properties

The industrial application of specific phospholipids, such as this compound, necessitates production methods that are not only scalable and cost-effective but also allow for precise control over the final molecular structure. "Structured phospholipids" (SPLs) are tailor-made lipids that have been enzymatically or chemically modified to alter their structure and, consequently, their functional properties. mdpi.comocl-journal.org This targeted modification allows for the production of phospholipids with desired fatty acid compositions and polar head groups, enhancing their physical or chemical characteristics for specific applications. mdpi.comnih.gov The move from laboratory-scale synthesis to large-scale production hinges on developing efficient catalytic processes and purification techniques that avoid costly and time-consuming methods like column chromatography. semanticscholar.org

Biocatalytic and chemoenzymatic approaches are of significant interest for producing structured phospholipids due to the high selectivity and efficiency of enzymes, which operate under mild conditions. nih.gov These methods provide a high degree of control over the modification of both the fatty acid chains and the polar head groups of the phospholipid molecule.

Enzymatic Modification for Tunable Properties

Enzymatic synthesis is a powerful tool for creating structured phospholipids because enzymes exhibit high selectivity, enabling specific modifications to the phospholipid backbone. nih.gov The primary enzymes used are lipases and various phospholipases (A1, A2, C, and D), each catalyzing reactions at different positions on the glycerol backbone. mdpi.comocl-journal.orgnih.gov

Acyl Group Modification : This process involves altering the fatty acid chains at the sn-1 and sn-2 positions. It is typically achieved using lipases or phospholipase A2 (PLA2) through transesterification or ester synthesis reactions. nih.gov This allows for the introduction of specific fatty acids, such as polyunsaturated fatty acids (PUFAs), into the phospholipid structure. mdpi.comocl-journal.org For instance, immobilized MAS1 lipase (B570770) has been shown to be an effective biocatalyst for synthesizing n-3 PUFA-rich lysophosphatidylcholine (B164491) (LPC) by esterifying sn-glycero-3-phosphatidylcholine (GPC) with n-3 PUFA. mdpi.com

Head Group Modification : The polar head group attached to the phosphate (B84403) at the sn-3 position can be modified using phospholipase D (PLD). nih.gov PLD catalyzes a transphosphatidylation reaction, which exchanges the existing head group (like choline) with a wide range of other compounds, making it possible to prepare diverse classes of structured phospholipids. nih.gov

The table below summarizes the key enzymatic reactions used to produce structured phospholipids with tunable properties.

Enzyme ClassSpecific EnzymeReaction TypeTarget PositionStructural Modification
Lipase Various microbial lipases (e.g., Novozyme 435)Esterification / Transesterificationsn-1 and sn-3 (for triglycerides); can act on phospholipidsIntroduces or exchanges fatty acid chains. mdpi.comnih.gov
Phospholipase A₁ (PLA₁) Phosphatidylcholine 1-acylhydrolaseHydrolysis / Transesterificationsn-1Removes or exchanges the fatty acid at the sn-1 position. mdpi.comocl-journal.org
Phospholipase A₂ (PLA₂) Phosphatidylcholine 2-acylhydrolaseHydrolysis / Transesterificationsn-2Removes or exchanges the fatty acid at the sn-2 position. mdpi.comocl-journal.orgnih.gov
Phospholipase D (PLD) Phosphatidylcholine phosphatidohydrolaseTransphosphatidylationPhosphate head groupExchanges the polar head group (e.g., replacing choline with serine). nih.govnih.gov

Chemoenzymatic Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to produce highly specific and often non-canonical phospholipids. acs.orgbiorxiv.org This approach offers flexibility in designing molecules that may not be accessible through purely enzymatic routes. For example, a chemoenzymatic strategy has been developed to synthesize fluorogenic phospholipids for use in enzyme assays. nih.gov This method involves enzymatic steps for selective esterification combined with chemical steps to attach fluorophore/quencher pairs. nih.gov

Another innovative chemoenzymatic route uses a bacterial fatty acid synthase (FAS) to produce a specific acyl-CoA, such as palmitoyl-CoA, from basic precursors like acetyl-CoA and malonyl-CoA. acs.orgbiorxiv.orgresearchgate.net This enzymatically synthesized acyl-CoA then reacts with a chemically modified lysophospholipid via native chemical ligation (NCL) to form a non-canonical phospholipid that can self-assemble into vesicles. acs.orgbiorxiv.orgresearchgate.net This demonstrates a powerful method for generating diverse lipid species by simply using different fatty acid synthases from various organisms. acs.org

Scalable Chemical Synthesis and Purification

For large-scale industrial production, purely chemical synthesis routes that are both efficient and economical are crucial. A significant challenge in chemical synthesis has been the purification of the final product, which often relies on expensive and difficult-to-scale column chromatography. semanticscholar.org

Recent research has focused on developing scalable synthesis and purification methods for high-purity phospholipids. For example, a cost-effective route for producing 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a compound structurally similar to DLPC, has been established. semanticscholar.org This method utilizes Steglich esterification of sn-glycero-3-phosphocholine (GPC) with myristic acid. The key innovation for scalability lies in the purification process, which replaces chromatography with sequential recrystallization from ethyl acetate (B1210297) and acetone. This crystallization-based purification is significantly more economical and amenable to industrial-scale production, yielding DMPC with a purity of 96%. semanticscholar.org Such methods highlight a viable path for the large-scale, economical production of specific, high-purity phospholipids. semanticscholar.org

The following table provides a comparative overview of different production strategies.

Production StrategyKey AdvantagesKey LimitationsScalability Potential
Enzymatic Synthesis High selectivity, mild reaction conditions, generation of specific structured phospholipids. nih.govEnzyme cost and stability can be limiting factors. nih.govModerate to High, especially with immobilized enzymes.
Chemoenzymatic Synthesis High degree of flexibility to create novel and non-canonical structures. acs.orgnih.govCan involve multiple complex steps, potentially increasing costs.Moderate, dependent on the complexity of the chemical and enzymatic steps.
Chemical Synthesis with Scalable Purification Cost-effective for large volumes, well-established reaction chemistry.May lack the stereospecificity of enzymes; purification can be a bottleneck.High, particularly when chromatography is replaced with methods like crystallization. semanticscholar.org

Structural and Dynamic Characterization of 1,2 Dilauroyl Sn Glycero 3 Phosphocholine Membranes

Thermotropic Phase Behavior of 1,2-Dilauroyl-sn-glycero-3-phosphocholine Bilayers

The thermotropic phase behavior of DLPC, which describes how its structure changes with temperature, is fundamental to its characterization. Like other saturated diacylphosphatidylcholines, DLPC bilayers undergo transitions between different lamellar phases, including a gel phase, a ripple phase, and a liquid crystalline phase. nih.govsemanticscholar.org These transitions can be studied using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the phase changes. nih.govresearchgate.netnih.govucm.es

At low temperatures, below the main phase transition, DLPC exists in a gel phase (Lβ′). This phase is characterized by a high degree of order. researchgate.net The two lauroyl hydrocarbon chains are largely in an all-trans configuration, meaning they are fully extended and packed tightly together. nih.govnist.gov This dense packing results in reduced lateral mobility of the lipid molecules and a thicker bilayer compared to the fluid phase. The high order of the gel phase leads to a more rigid membrane structure. nih.gov For similar phosphatidylcholines like DMPC and DPPC, the area per lipid in the gel phase is significantly reduced compared to the fluid phase, indicating a more compact molecular arrangement. nih.gov

Upon heating, before reaching the main transition to the liquid crystalline phase, saturated phosphatidylcholines can form an intermediate phase known as the ripple phase (Pβ′). semanticscholar.org This phase is characterized by a periodic, wave-like or "rippled" distortion of the bilayer surface. The formation of this phase represents a state between the highly ordered gel phase and the disordered liquid crystalline phase. DSC studies have identified a transition for DLPC involving a metastable ripple gel (Pβ') phase, confirming its existence for this specific phospholipid. nih.govresearchgate.net

Above the main transition temperature, DLPC enters the liquid crystalline or fluid phase (Lα). nih.gov This phase is defined by significant conformational disorder in the acyl chains, which exhibit a greater number of gauche conformers. nist.gov This disorder leads to a decrease in packing efficiency, an increase in the area per lipid, and a reduction in the bilayer thickness. nih.govresearchgate.net Consequently, the lateral diffusion of lipid molecules is much faster, and the membrane becomes highly fluid and dynamic. researchgate.net Due to its low main transition temperature of approximately -1°C, DLPC exists in this fluid phase at physiological temperatures. nih.gov

PropertyValue (at 30°C)Measurement Technique
Area per Lipid63.2 ± 0.5 ŲVolumetric Analysis
Bilayer Thickness3.0 ± 0.2 nmX-ray Scattering

The transitions between the different phases of DLPC bilayers occur at specific temperatures and involve characteristic enthalpy changes. Differential Scanning Calorimetry (DSC) is a primary tool for characterizing these transitions. nih.govresearchgate.net The main transition for DLPC from the ripple phase (Pβ′) to the liquid crystalline phase (Lα) occurs at approximately -0.4°C to -2°C. researchgate.netavantiresearch.com

One study using DSC on a DLPC bilayer that was not subjected to cold storage before the heating scan identified a single endothermic peak at -0.4°C. This was assigned as the main transition between the metastable ripple gel (Pβ′) and the metastable liquid crystalline (Lα) phases, with an associated enthalpy change (ΔH) of 9.2 kJ/mol. nih.govresearchgate.net

When studied in a 50 wt. % aqueous ethylene (B1197577) glycol solution to avoid water freezing, the phase behavior is more complex. After cold storage and heating from -30°C, two distinct endothermic peaks were observed:

Computational and Theoretical Investigations of 1,2 Dilauroyl Sn Glycero 3 Phosphocholine Systems

Molecular Dynamics (MD) Simulations of 1,2-Dilauroyl-sn-glycero-3-phosphocholine Systems

Molecular dynamics (MD) simulations, a powerful computational method for studying the physical movements of atoms and molecules, have been extensively applied to understand DLPC bilayers. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system over time. This allows for the detailed investigation of both structural and dynamic properties of the lipid membrane.

All-atom (AA) and united-atom (UA) models are two primary approaches in atomistic MD simulations of lipid bilayers. In AA models, every atom, including hydrogens, is explicitly represented. This provides the highest level of detail but is computationally expensive. UA models offer a compromise by treating nonpolar hydrogen atoms and their adjacent carbon atoms as a single interaction center, which reduces the number of particles in the system and allows for longer simulation timescales.

Atomistic simulations of DLPC bilayers have been used to study their fundamental properties. For instance, simulations using the CHARMM36 all-atom force field have been employed to investigate various phosphatidylcholine lipids, including DLPC. These studies analyze characteristics such as the area per lipid, bilayer thickness, and deuterium (B1214612) order parameters to understand how acyl chain length affects membrane properties. researchgate.net

A new united-atom force field, designated 43A1-S3, has been developed and validated for simulations of various phosphatidylcholine bilayers, including DLPC, using the Gromacs simulation package. The validity of this force field was demonstrated by its ability to accurately replicate experimental X-ray form factors and NMR order parameters across a range of membrane compositions. researchgate.net

To investigate biological processes that occur on longer time and larger length scales, such as membrane fusion or domain formation, coarse-grained (CG) models are often employed. In CG models, groups of atoms are represented as single "beads," significantly reducing the computational cost of the simulation.

The MARTINI force field is a widely used coarse-grained model that has been applied to study DLPC-containing systems. nih.govnih.gov In the MARTINI model, lipids are typically represented by a small number of beads that correspond to the headgroup, glycerol (B35011) backbone, and acyl chains. This level of coarse-graining allows for simulations of large membrane patches over microseconds. For example, a coarse-grained molecular dynamics study investigated the structural and dynamic properties of a bilayer composed of a mixture of DLPC, DMPC, DPPC, and DSPC in water. researchgate.net This study highlighted how the differing chain lengths of the lipids influence the physical properties of the phospholipid bilayer. researchgate.net

Simulations using the MARTINI force field have been employed to study phase separation in mixed bilayers containing DLPC and other lipids like dipalmitoylphosphatidylcholine (DPPC). These simulations can reveal the formation of liquid-ordered and liquid-disordered domains, providing insights into the organization of complex biological membranes. nih.gov

The accuracy of MD simulations is critically dependent on the underlying force field, which is a set of parameters describing the potential energy of the system. Several force fields have been developed and validated for lipid simulations, with specific parameter sets available for DLPC.

The CHARMM family of force fields, particularly CHARMM36 (C36), is a widely used all-atom force field for biomolecular simulations. The C36 lipid force field was developed by optimizing parameters against both quantum mechanical calculations and a wide range of experimental data, including surface area per lipid and NMR deuterium order parameters for various phospholipids (B1166683), including DLPC. researchgate.net

The GROMOS united-atom force fields have also been parameterized and used for lipid simulations. For instance, a new united-atom parameter set for diacyl lipids, including DLPC, was constructed based on ab initio calculations for fractional charges and the dihedral potential of the hydrocarbon chains. arxiv.org The Lennard-Jones parameters for the acyl chains were fitted to reproduce the properties of liquid hydrocarbons. arxiv.org The compatibility of GROMOS united-atom lipid models with various water models has also been systematically investigated to ensure the accuracy of simulations. researchgate.net

For coarse-grained simulations, the MARTINI force field is a popular choice. However, even with well-established models, challenges can arise. For example, simulations of DLPC vesicles using the standard MARTINI force field have been reported to encounter stability issues, suggesting that for certain systems or conditions, further refinement of the force field parameters may be necessary. nih.gov

MD simulations provide a wealth of information on the structural and dynamic properties of DLPC bilayers. Key structural parameters that are routinely calculated include the area per lipid, bilayer thickness, and deuterium order parameters (SCD).

Area per Lipid (APL): The APL is a fundamental parameter that describes the lateral packing of lipids in the bilayer. It is sensitive to the lipid composition, temperature, and the force field used in the simulation. For DLPC, simulations provide APL values that can be compared with experimental data to validate the simulation model.

Bilayer Thickness: The thickness of the bilayer is another important structural parameter. It is often defined as the distance between the phosphate (B84403) groups in the two leaflets (DP-P) or as the hydrophobic thickness, which is the thickness of the acyl chain region. For instance, the hydrophobic thickness of a fully hydrated fluid DLPC bilayer at 50 °C has been reported to be 29.6 Å. rsc.org

Deuterium Order Parameter (SCD): The SCD provides a measure of the orientational order of the C-H bonds along the acyl chains. It is a sensitive probe of the conformational state of the lipid tails and can be directly compared with results from NMR experiments.

The dynamic properties of DLPC bilayers, such as the lateral diffusion of individual lipid molecules, can also be investigated through MD simulations. The lateral diffusion coefficient quantifies the rate at which lipids move within the plane of the membrane and is crucial for understanding various membrane processes.

Structural and Dynamic Properties of DLPC Bilayers from MD Simulations
PropertyValueSimulation DetailsReference
Hydrophobic Thickness29.6 ÅFully hydrated fluid bilayer at 50 °C rsc.org
Area per Lipid (Mixed Bilayer)0.65 nm²Coarse-grained MD of DLPC/DMPC/DPPC/DSPC mixture at 298 K researchgate.net
Tilt Angle of Cholesterol in DLPC19°MD simulation of DLPC bilayer with 10 mol% cholesterol rsc.org

Dissipative Particle Dynamics (DPD) Simulations of this compound Bilayers

Dissipative Particle Dynamics (DPD) is another coarse-grained simulation technique that is particularly well-suited for studying hydrodynamic phenomena in soft matter systems. wikipedia.org In DPD, particles represent fluid elements and interact via conservative, dissipative, and random forces. This method allows for the simulation of larger systems and longer timescales than conventional MD.

DPD simulations have been used to model the self-assembly of lipids into various structures, including bilayers and vesicles. mdpi.com The parameters for the interactions between DPD beads are typically derived to reproduce macroscopic properties, such as the compressibility of water and the partitioning of molecules between different phases. While specific DPD studies focusing solely on DLPC are less common than MD simulations, the general principles and methodologies are applicable. The development of reliable DPD parameters directly from the chemical structure of surfactants is an active area of research, which will facilitate the application of DPD to a wider range of lipids, including DLPC. nih.gov

Monte Carlo Simulation Methodologies

Monte Carlo (MC) simulations offer an alternative to MD for studying the equilibrium properties of systems. Instead of integrating equations of motion, MC methods generate a sequence of configurations based on random moves, with the acceptance of each move determined by a probability that depends on the change in the system's energy.

MC simulations have been particularly useful for studying phase transitions and phase separation in lipid mixtures. For example, MC methods have been applied to lattice models of two-component lipid bilayers to simulate excess heat capacity versus temperature curves and to investigate the lateral distribution of lipids. nih.gov While many of these studies have focused on mixtures of lipids like DMPC and DSPC, the underlying principles can be extended to systems containing DLPC.

A combined computational and experimental study of a mixed membrane of DPPC and DLPC utilized a hybrid approach involving MD and MC steps (MDAS) to investigate the phase behavior as a function of temperature. researchgate.net This method uses short MD trajectories to generate candidate MC moves, which helps to overcome the long equilibration times often required in simulations of complex systems. researchgate.net

Computational Modeling of Membrane-Mediated Interactions between Protein Inclusions

Computational modeling provides a powerful lens through which to understand the subtle yet significant interactions between protein inclusions embedded within a this compound (DLPC) lipid bilayer. These interactions, which are mediated by the lipid membrane itself, are crucial for processes such as protein aggregation, channel formation, and the organization of membrane domains. Theoretical and computational studies reveal that these forces can be broadly categorized into short-range and long-range interactions.

Short-range interactions arise from the perturbation of lipid packing immediately surrounding a protein. The insertion of a protein disrupts the natural arrangement of the DLPC molecules, leading to a loss of conformational entropy in the lipid acyl chains. This energetic penalty drives proteins to cluster, as aggregation minimizes the total volume of perturbed lipids.

Computational approaches, such as coarse-grained molecular dynamics (MD) and dissipative particle dynamics (DPD), are employed to simulate these phenomena over biologically relevant timescales and length scales. These models simplify the atomic-level representation of lipids and proteins, allowing for the efficient simulation of large membrane patches containing multiple protein inclusions. By calculating the potential of mean force (PMF) between proteins as a function of their separation distance, these simulations can quantify the strength and range of membrane-mediated interactions. For a DLPC system, these models would predict how the specific thickness and mechanical properties of the DLPC bilayer dictate the behavior of embedded proteins.

Phase Diagram Predictions for this compound Mixtures

Computational methods, particularly molecular dynamics simulations, are instrumental in predicting the phase behavior of lipid mixtures containing this compound. These phase diagrams map the different thermodynamic phases a lipid mixture can adopt as a function of composition and temperature, providing critical insights into the lateral organization of biological membranes.

A notable example is the ternary mixture of DLPC, a long-chain saturated lipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol. Due to the significant difference in acyl chain length between DLPC (C12) and DPPC (C16), these lipids tend to phase-separate. Computational simulations can predict the boundaries of these phases. At low cholesterol concentrations, the system is predicted to exhibit macroscopic phase separation, forming coexisting DPPC-rich liquid-ordered (Lo) or gel (So) domains and a DLPC-rich liquid-disordered (Ld) phase.

As the concentration of cholesterol increases, it preferentially interacts with the saturated DPPC lipids, modulating the line tension between the domains. Computational models predict that above a certain cholesterol threshold, the macroscopic domains break down. Instead of large-scale phase separation, the system enters a single-phase region characterized by dynamic, nanoscopic domains of ordered and fluid lipids. This transition is a key prediction derived from computational studies that complements experimental findings.

The table below summarizes the predicted phase behavior for a DPPC/DLPC/Cholesterol mixture at room temperature, based on computational and complementary experimental mapping.

Cholesterol Mole Fraction (χchol)Predicted Phase BehaviorDescription
~0.0 - 0.16Two-Phase Coexistence (Lo/So + Ld)Macroscopic domains of DPPC-rich ordered phase coexisting with a DLPC-rich fluid phase.
~0.16 - 0.25Single Phase with Nanoscopic DomainsA single lamellar phase containing dynamic, nanometer-scale fluid and ordered domains.
> ~0.25Single Fluid PhaseA more homogeneous fluid phase where rigidly ordered domains are no longer stable.

Analysis of Local Membrane Properties through Computational Approaches

Molecular dynamics simulations offer unparalleled resolution for analyzing the local properties of a DLPC bilayer, revealing how its characteristics vary in space and time. These computational approaches allow for the direct mapping of features that are typically averaged out in experimental measurements.

Bilayer Curvature Analysis

Computational models are used to investigate how DLPC contributes to and is affected by membrane curvature. nih.gov DLPC is considered a "wedge-shaped" lipid due to its large phosphocholine (B91661) headgroup relative to its smaller acyl chain volume. This molecular shape results in a positive spontaneous curvature, meaning it favors curved structures where the headgroups are on the outer, expanded surface.

Simulations of DLPC-containing bilayers under induced stress, for example through simulated buckling or by modeling vesicle formation, can quantify this property. diva-portal.org By analyzing the distribution of lipids in regions of varying curvature, these models can predict the sorting of DLPC into areas of high positive curvature. diva-portal.org Furthermore, continuum bilayer models, parameterized with data from atomistic simulations, can calculate the energetic cost of bending a DLPC membrane or the energy changes associated with inserting a protein into a curved region of the bilayer. biorxiv.org These computational analyses demonstrate that the local curvature of a DLPC membrane is tightly coupled to its lipid composition and organization. plos.org

Order Parameter Mapping and Analysis

The orientational order of the DLPC acyl chains is a key property that can be mapped locally using computational methods. nih.gov The deuterium order parameter (SCD) is commonly calculated from MD simulations to quantify the motional freedom of the carbon-hydrogen bonds along the lipid tails relative to the bilayer normal. nih.govmpg.de An SCD value of -0.5 indicates a perfectly ordered chain segment parallel to the bilayer normal, while a value of 0 signifies isotropic motion. mpg.de

For DLPC, simulations show a characteristic order parameter profile. The order is highest for the carbon atoms near the glycerol backbone and progressively decreases towards the terminal methyl group in the center of the bilayer. uiuc.edu This gradient reflects the increasing motional freedom of the acyl chain ends. By calculating SCD for each lipid over the course of a simulation, it is possible to generate a 2D map of membrane order. This mapping can reveal, for instance, how the presence of a transmembrane protein or cholesterol molecule locally increases the order of the surrounding DLPC lipids.

The table below provides typical, representative deuterium order parameter values for a saturated 12-carbon (lauroyl) chain in a fluid-phase phosphocholine bilayer, as would be determined from a molecular dynamics simulation.

Acyl Chain Carbon NumberTypical SCD Value
20.38
40.40
60.37
80.32
100.24
120.08

Advanced Methodologies and Analytical Techniques for 1,2 Dilauroyl Sn Glycero 3 Phosphocholine Research

Calorimetric Techniques

Calorimetric methods are fundamental in characterizing the thermotropic phase behavior of lipid bilayers. These techniques measure the heat flow associated with physical and chemical changes as a function of temperature.

Differential Scanning Calorimetry (DSC) in Membrane Studies

Differential Scanning Calorimetry (DSC) is a primary tool for investigating the phase transitions of DLPC membranes. By precisely measuring the heat required to change the temperature of a sample, DSC can identify the temperatures at which phase transitions occur and quantify the enthalpy changes associated with these transitions.

In a typical DSC heating scan of a DLPC bilayer starting from a low temperature, a distinct endothermic peak is observed, which corresponds to the main phase transition from the gel-like (Lβ') or ripple gel (Pβ') phase to the liquid crystalline (Lα) phase. nih.govresearchgate.net For instance, one study identified a single endothermic peak at -0.4°C with an enthalpy change of 9.2 kJ/mol, assigned to the transition between the metastable ripple gel and metastable liquid crystalline phases. nih.gov

The phase behavior of DLPC can be influenced by the surrounding solvent. In a 50 wt.% aqueous ethylene (B1197577) glycol (EG) solution, a heating scan from -30°C revealed two endothermic peaks at 1.7°C and 4.5°C. nih.gov These were attributed to the transition from the lamellar crystalline (Lc) phase to an intermediate liquid crystalline (Lx) phase, and from the Lx phase to the liquid crystalline (Lα) phase, respectively. nih.gov The Lc to Lx transition is characterized by a particularly large enthalpy change of 32.9 kJ/mol. nih.gov

SolventTransitionTransition Temperature (°C)Enthalpy Change (kJ/mol)Reference
WaterPβ' to Lα-0.49.2 nih.gov
50 wt.% Ethylene GlycolLc to Lx1.732.9 nih.gov
Lx to Lα4.5-

Spectroscopic Techniques

Spectroscopic techniques are invaluable for probing the molecular structure, dynamics, and interactions within DLPC membranes at a molecular level.

Fourier-transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Fourier-transform Infrared (FTIR) spectroscopy is a powerful non-invasive technique used to study the structure and organization of lipid assemblies. researchgate.net By monitoring the vibrational frequencies of specific chemical bonds, FTIR can provide information about the conformational order of the lipid acyl chains, the hydration state of the headgroup, and lipid-protein interactions. researchgate.netnih.gov

The thermotropic behavior of phospholipids (B1166683) can be monitored by observing the temperature dependence of the CH₂ symmetric stretching frequency around 2850 cm⁻¹. nih.gov Changes in this frequency reflect alterations in the conformational order of the lipid acyl chains. A shift to higher frequencies indicates an increase in the number of gauche conformers, which is characteristic of the transition from the ordered gel phase to the more disordered liquid crystalline phase. mdpi.com This technique has been used to demonstrate that the introduction of a protein into a lipid extract can lead to a slight increase in lipid order. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P-NMR, ²H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for obtaining detailed information about the structure, dynamics, and orientation of phospholipid molecules in a membrane. Different NMR active nuclei can be used to probe specific parts of the DLPC molecule.

³¹P-NMR is particularly sensitive to the chemical environment of the phosphate (B84403) group in the phospholipid headgroup. chemrxiv.orgresearchgate.net It can provide information on the phase state of the lipid bilayer, as the lineshape of the ³¹P-NMR spectrum is dependent on the motional freedom of the headgroup. This makes it a useful tool for characterizing the morphology of lipid nanoparticles. researchgate.net

²H-NMR (Deuterium NMR) is often used with specifically deuterated lipids to study the order and dynamics of the acyl chains. By analyzing the quadrupolar splittings in the ²H-NMR spectrum, one can calculate the order parameter for each deuterated segment of the acyl chain, providing a detailed profile of membrane fluidity. nih.gov

¹H-NMR and ¹³C-NMR are also employed to investigate the conformation and dynamic behavior of glycerophospholipids in solution. nih.govnih.gov For instance, ¹³C-NMR studies have revealed that hydration around the carbonyl groups in the 1,2-diacyl moiety influences the molecular alignment dynamics in liposomes. nih.gov ¹H-NMR can be used to determine the helical conformational properties around the 1,2-diacyl moiety. nih.govnih.gov

Fluorescence Spectroscopy with Probes (e.g., DPH, Laurdan)

Fluorescence spectroscopy, utilizing fluorescent probes that partition into the lipid bilayer, is a sensitive method for investigating the microenvironment and dynamics of membranes. The choice of probe allows for the study of specific regions within the bilayer.

1,6-diphenyl-1,3,5-hexatriene (DPH) is a hydrophobic probe that localizes in the deep hydrophobic core of the acyl chain region of the phospholipid bilayer. nih.gov Its fluorescence anisotropy is used to report on the rotational mobility of the probe, which is related to the "microviscosity" or order of the lipid acyl chains. mdpi.comnih.gov

6-dodecanoyl-2-dimethylaminonaphthalene (Laurdan) is a probe that is sensitive to the polarity of its environment. It positions itself at the hydrophobic-hydrophilic interface of the bilayer, near the glycerol (B35011) backbone. nih.gov Laurdan's emission spectrum shifts in response to changes in the local water content. This property is used to calculate the Generalized Polarization (GP), which can distinguish between the gel and liquid-crystalline phases and can be used to quantify coexisting phases. nih.govescholarship.org In the liquid-crystalline phase of DLPC vesicles, the oxygen quenching of Laurdan fluorescence shows a linear Stern-Volmer plot. escholarship.org

Fluorescent ProbeLocation in BilayerProperty MeasuredInformation Obtained
DPH (1,6-diphenyl-1,3,5-hexatriene)Deep hydrophobic core (acyl chain region)Fluorescence anisotropyMembrane fluidity and order of acyl chains
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)Hydrophobic-hydrophilic interface (glycerol backbone)Emission spectral shift (Generalized Polarization)Membrane polarity, hydration, and lipid phase state

Quasi-Elastic Neutron Scattering (QENS) for Membrane Dynamics

Quasi-Elastic Neutron Scattering (QENS) is a powerful technique for investigating the dynamics of molecules on a timescale of 10⁻¹² to 10⁻⁹ seconds and on a length scale of 10⁻¹¹ to 10⁻⁸ meters. nih.gov It is particularly well-suited for studying the diffusive motions of water molecules and lipid components within a membrane. nih.govnih.gov

By using selective deuteration, where hydrogen atoms in either the lipid or the water are replaced by deuterium (B1214612), QENS can separately identify the dynamics of each component. nih.govaip.org This is because hydrogen has a large incoherent scattering cross-section for neutrons, while deuterium's is much smaller. nih.gov QENS studies have been applied to DLPC bilayers to observe the dynamics of water molecules within the membrane stack. aip.orgaip.org These experiments provide insights into how the lipid membrane affects the structure and mobility of the surrounding water, which is crucial for understanding membrane function. nih.gov

Scattering Techniques

Scattering techniques are indispensable for characterizing the structure of DLPC-based systems in solution. By analyzing the way radiation, such as X-rays, is scattered by a sample, detailed information about the size, shape, and internal organization of lipid aggregates can be obtained.

By analyzing the scattering pattern at small angles (typically < 5°), researchers can reconstruct the electron density profile of DLPC vesicles. nih.govnih.gov This information is crucial for understanding how different environmental conditions or the incorporation of other molecules affect the membrane's structural integrity. For instance, SAXS can reveal changes in bilayer thickness, which might occur during a phase transition or upon interaction with membrane-active peptides. The technique is sensitive enough to detect subtle structural modifications, making it a valuable tool in the development and characterization of DLPC-based drug delivery systems. nih.govnih.gov

Table 1: Key Structural Parameters of DLPC Assemblies Obtainable from SAXS

Parameter Description Typical Information Gained
Radius of Gyration (Rg) A measure of the overall size of the scattering particle. Provides an estimate of the average size of DLPC vesicles or micelles.
Form Factor Describes the shape of the scattering particles. Helps to determine if DLPC assemblies are spherical, cylindrical, or other shapes.
Bilayer Thickness The thickness of the lipid bilayer. Can be precisely measured to study the effects of temperature, pressure, or additives. nih.gov
Lamellarity The number of concentric bilayers in a vesicle. Distinguishes between unilamellar and multilamellar DLPC vesicles.
Electron Density Profile The distribution of electron density across the bilayer. Provides a detailed model of the bilayer structure, including the location of headgroups and acyl chains. nih.gov

While SAXS provides information on the larger-scale organization of lipid assemblies, Wide-Angle X-ray Scattering (WAXS) probes the structure at the atomic and molecular level. dectris.comwikipedia.org Specifically, WAXS is used to investigate the packing of the hydrocarbon chains of lipids within the bilayer. nih.gov The scattering pattern at wider angles (typically > 5°) reveals characteristic diffraction peaks corresponding to the short-range order of the acyl chains. nih.gov

In the context of DLPC, WAXS can distinguish between different lipid phases. For example, in the gel phase, where the acyl chains are tightly packed in an ordered, all-trans conformation, a sharp diffraction peak is observed. researchgate.net In contrast, in the liquid-crystalline (fluid) phase, the chains are disordered and mobile, resulting in a broad, diffuse scattering signal. researchgate.net This makes WAXS an essential tool for studying phase transitions and the influence of factors like temperature or the presence of other molecules, such as cholesterol, on the packing density and lateral organization of DLPC molecules. nih.govnih.gov

Table 2: WAXS Data for Different Lipid Phases

Lipid Phase Acyl Chain State Typical WAXS Signal d-spacing (Å)
Gel (Lβ) Ordered, all-trans, tightly packed Sharp diffraction peak ~4.2
Ripple (Pβ') Chains tilted, periodic ripple Multiple sharp peaks Varies
Liquid Crystalline (Lα) Disordered, fluid Broad, diffuse peak ~4.5

Microscopic and Imaging Techniques

Microscopy techniques provide direct visualization of DLPC-containing structures, offering complementary information to the ensemble-averaged data from scattering methods. High-resolution imaging allows for the detailed examination of surface topography, morphology, and the dynamics of lipid domains.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanometer scale. nih.gov It has become a well-established method for imaging supported lipid bilayers (SLBs), which are model membranes formed on a solid substrate like mica. researchgate.netmdpi.com In DLPC research, AFM is used to visualize the surface of DLPC bilayers, revealing details about their homogeneity, the presence of defects, and the formation of distinct lipid domains in mixed-lipid systems. mdpi.comnih.gov

A key advantage of AFM is its ability to operate in a liquid environment, allowing for the study of lipid bilayers under near-physiological conditions. nih.gov This enables real-time imaging of dynamic processes, such as phase separation in DLPC/DSPC or DLPC/DPPC binary mixtures. biorxiv.org For instance, AFM can directly visualize the shape, size, and patterns of gel phase domains coexisting with the fluid DLPC matrix. biorxiv.org The height difference between these domains, as measured by AFM, corresponds to the difference in bilayer thickness between the two phases.

Table 3: AFM Applications in DLPC Research

Application Information Obtained Example Research Finding
Topographical Imaging High-resolution images of the SLB surface. Visualization of defect-free DLPC bilayers or patches on a mica substrate. nih.gov
Phase Separation Studies Identification and characterization of lipid domains. In DLPC/DSPC mixtures, AFM revealed distinct gel phase domains with specific shapes and patterns. biorxiv.org
Mechanical Properties Measurement of bilayer stiffness and rupture force. Force spectroscopy mode of AFM can probe the nanomechanical properties of DLPC membranes. mdpi.commdpi.com
Dynamic Processes Real-time observation of membrane events. High-speed AFM (HS-AFM) can track the formation of SLBs from vesicle fusion. nih.govspringernature.com

Cryo-Electron Microscopy (Cryo-EM) is a powerful imaging technique that allows for the visualization of biological samples in their native, hydrated state by flash-freezing them in a thin layer of vitrified ice. nih.gov This method is particularly well-suited for imaging DLPC vesicles and liposomes, providing direct evidence of their size, shape, and lamellarity. tmc.edu

Cryo-EM projection images of DLPC vesicles typically show quasi-spherical structures with two concentric, high-density rings that correspond to the electron-dense phosphate headgroups of the inner and outer leaflets of the bilayer. nih.govtmc.edu A significant advantage of cryo-EM is its ability to resolve small differences in membrane thickness, often with sub-angstrom precision. researchgate.net This capability is crucial for studying phase separation in unsupported, free-floating vesicles, a model system that more closely resembles biological membranes. nih.gov By detecting local variations in bilayer thickness, cryo-EM can directly visualize nanoscopic lipid domains, providing insights into the lateral organization of DLPC in multicomponent membranes. biorxiv.orgbiorxiv.orgnih.gov

Light Scattering and Particle Analysis Methods

Light scattering techniques are routinely used for the bulk characterization of particulate systems, such as DLPC liposome (B1194612) suspensions. They provide valuable information on the size distribution and concentration of vesicles, which are critical parameters for quality control in many applications.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles in suspension. nih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.govnih.gov For DLPC vesicles, DLS provides the mean hydrodynamic diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. researchgate.net While DLS is excellent for assessing the average size and homogeneity of a liposome population, it can be sensitive to the presence of a small number of large aggregates, which can skew the results. nih.govmdpi.com

Nanoparticle Tracking Analysis (NTA) is another method for sizing and characterizing nanoparticles in a liquid. researchgate.net Unlike DLS, which analyzes the scattered light from an ensemble of particles, NTA visualizes and tracks the Brownian motion of individual particles. nih.govmdpi.com A laser beam illuminates the particles in suspension, and a microscope coupled with a camera records their movement. The NTA software then calculates the hydrodynamic diameter of each particle based on its diffusion rate. A major advantage of NTA is its ability to provide a number-based size distribution and concentration measurement, offering higher resolution for polydisperse samples compared to the intensity-weighted distribution provided by DLS. researchgate.netuliege.be

Table 4: Comparison of DLS and NTA for DLPC Vesicle Analysis

Feature Dynamic Light Scattering (DLS) Nanoparticle Tracking Analysis (NTA)
Principle Measures fluctuations in scattered light intensity from an ensemble of particles. nih.gov Tracks the Brownian motion of individual particles visualized by light scattering. researchgate.net
Primary Output Intensity-weighted mean hydrodynamic diameter and Polydispersity Index (PDI). Number-based particle size distribution and concentration. uliege.be
Strengths Fast, easy to use, good for monodisperse samples. High-resolution sizing for polydisperse samples, provides particle concentration. nih.gov
Limitations Results can be biased by large particles or aggregates; provides limited resolution for complex samples. nih.gov May have a lower size limit of detection compared to DLS.

Dynamic Light Scattering (DLS) for Vesicle Sizing

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a fundamental technique for determining the size distribution of vesicles, or liposomes, formed from 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC). nih.govnews-medical.net This non-invasive method measures the fluctuations in scattered light intensity caused by the Brownian motion of vesicles suspended in a liquid. news-medical.net Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. news-medical.net By analyzing the correlation of these intensity fluctuations over time, the hydrodynamic diameter of the vesicles can be calculated. nih.gov

The size of DLPC vesicles is a critical parameter as it influences their properties and potential applications. amazonaws.comnews-medical.net DLS is a valuable tool for characterizing these suspensions due to its sensitivity to particle size and polydispersity. amazonaws.com For instance, in the preparation of unilamellar vesicles by extruding multilamellar DLPC vesicles through membranes with defined pore sizes, DLS can monitor the efficacy of the process. amazonaws.com Research has shown a decrease in the particle radius and a narrowing of the size distribution (lower polydispersity) as the number of passes through the extrusion membrane increases. amazonaws.com This demonstrates the transition from large, polydisperse, multilamellar vesicles to smaller, more monodisperse, unilamellar vesicles. amazonaws.com

It's important to note that DLS results can be skewed towards larger particles in heterogeneous samples because the intensity of scattered light is proportional to the sixth power of the particle's diameter, making smaller particles more difficult to detect. nih.gov

Below is a table summarizing typical DLS data for DLPC vesicles after extrusion:

Number of Extrusion PassesMean Vesicle Radius (nm)Polydispersity
1>150High
5~100Moderate
12~50Low
20~50Very Low

This table is illustrative, based on the principle that increased extrusion passes lead to smaller and more uniform vesicle sizes. amazonaws.com

Nanoparticle Tracking Analysis (NTA)

Nanoparticle Tracking Analysis (NTA) is another powerful technique for the sizing and concentration measurement of this compound (DLPC) vesicles. Unlike DLS, which analyzes the fluctuations of scattered light from an ensemble of particles, NTA visualizes and tracks individual particles moving under Brownian motion. aiche.orgjst.go.jp A laser beam illuminates the particles in suspension, and a microscope equipped with a camera records their movement. aiche.org The NTA software then tracks the path of each particle on a frame-by-frame basis to calculate its hydrodynamic diameter using the Stokes-Einstein equation.

A key advantage of NTA is its ability to provide high-resolution particle size distributions, especially for polydisperse samples, and to determine the concentration of vesicles in the suspension. jst.go.jp This is because it sizes particles individually, rather than providing an intensity-weighted average like DLS.

In research involving DLPC-based liposomes, NTA can be used to characterize the size distribution and concentration of the prepared vesicles. For example, in studies developing liposomes that mimic the physicochemical properties of exosomes, NTA is employed to analyze the particle size and number. jst.go.jp It has been observed that the mean particle diameter calculated by NTA can sometimes be smaller than that obtained by DLS analysis for the same sample. jst.go.jp

The sample concentration is a critical parameter for obtaining reproducible NTA data. jst.go.jp Increased sample concentration can lead to greater data variability due to particle interactions. jst.go.jp Therefore, it is essential to work within a linear range of concentration for accurate and reliable measurements. jst.go.jp

Surface-Sensitive Techniques

Surface Plasmon Resonance (SPR) for Supported Bilayers

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free optical technique used to study the formation and properties of supported lipid bilayers (SLBs) composed of lipids like this compound. nih.govnih.gov SPR measures changes in the refractive index at the interface of a sensor chip (typically a thin gold film) and a liquid medium. nih.gov When DLPC vesicles are introduced and fuse to form a bilayer on the sensor surface, the resulting change in mass and refractive index is detected as a shift in the SPR angle, measured in resonance units (RU). nih.gov

This technique allows for real-time monitoring of the kinetics of SLB formation. nih.gov It can provide valuable information on the thickness and refractive index of the DLPC bilayer. nih.gov By employing dual-wavelength SPR and Fresnel multilayer analysis, researchers can effectively calculate these layer parameters. nih.govacs.org For instance, the refractive index values for different lipid bilayer compositions can be determined, providing insights into their optical density. acs.org

SPR is also instrumental in studying the interactions of various molecules, such as proteins, with DLPC bilayers. nicoyalife.com By immobilizing a DLPC bilayer on the sensor chip, the binding affinity and kinetics (association and dissociation rates) of peripheral proteins or other analytes can be quantitatively assessed. nih.govnicoyalife.com This is crucial for understanding how proteins interact with cell membranes, for which DLPC bilayers serve as a model. nih.gov

Quartz Crystal Microbalance (QCM) for Lipid Bilayer Formation

Quartz Crystal Microbalance (QCM), often used with dissipation monitoring (QCM-D), is a powerful acoustic sensor technique for studying the formation of this compound (DLPC) lipid bilayers on various surfaces in real-time. nih.govnih.gov The technique is based on a piezoelectric quartz crystal that oscillates at a specific resonance frequency. nih.gov When DLPC vesicles adsorb and rupture on the crystal surface to form a bilayer, the added mass causes a decrease in the resonance frequency, which is directly proportional to the coupled mass. acs.org

Simultaneously, QCM-D measures the dissipation of energy, which provides information about the viscoelastic properties (e.g., rigidity or softness) of the forming layer. nih.gov The transition from a layer of soft, water-filled vesicles to a more rigid and thinner lipid bilayer is characterized by a decrease in dissipation. nih.gov A complete and rigid SLB is typically indicated by a frequency change (ΔF) of approximately -25 Hz and a very low change in dissipation (ΔD). nih.gov

QCM-D is invaluable for optimizing the conditions for SLB formation, such as the effects of ionic strength, pH, and temperature. frontiersin.org It can distinguish between different pathways of vesicle deposition, such as the formation of a supported vesicular layer (SVL) versus a complete SLB. nih.gov By combining QCM-D with other techniques like SPR, a more comprehensive biophysical characterization of the DLPC bilayer, including the amount of associated water, can be achieved. nih.gov

The table below illustrates the typical QCM-D signatures for different stages of DLPC bilayer formation:

Stage of FormationChange in Frequency (ΔF)Change in Dissipation (ΔD)Interpretation
Vesicle AdsorptionDecreasingIncreasingVesicles adsorb onto the surface, bringing coupled water, which increases mass and viscoelasticity.
Vesicle Rupture & Bilayer FormationIncreasing (less negative)DecreasingVesicles rupture, releasing water, and form a more rigid, thinner bilayer, leading to a decrease in coupled mass and viscoelasticity.
Stable BilayerStable at ~ -25 HzStable at a low valueA complete and rigid supported lipid bilayer has formed.

This table provides a generalized representation of QCM-D data for SLB formation. nih.govnih.gov

Surface Tension Measurements at Interfaces

Surface tension measurements are crucial for characterizing the behavior of this compound (DLPC) at interfaces, such as the air-water or oil-water interface. DLPC, being an amphiphilic molecule, readily forms monolayers at these interfaces, reducing the interfacial tension. The reduction in interfacial tension is known as surface pressure. nih.gov

Techniques like pendant drop tensiometry or the Langmuir trough method are used to measure the surface tension of DLPC monolayers. nih.govnih.gov The surface pressure-area isotherm, which plots surface pressure as a function of the area per molecule, provides detailed information about the packing and phase behavior of the DLPC molecules in the monolayer. nih.gov As the monolayer is compressed, the surface pressure increases until it reaches a collapse point, where the monolayer becomes unstable and forms three-dimensional structures. pnas.org

In studies of lipoprotein models, the interfacial tension of lipid droplets containing DLPC has been calculated. For example, the interfacial tension for a water-triacylglycerol interface was calculated to be 31 ± 2 mN/m, which is in good agreement with experimental values. nih.gov The surface pressure of DLPC monolayers can reach values that significantly reduce the surface tension of water (approximately 72 mN/m at room temperature).

The dynamic surface tension of DLPC dispersions is also an important parameter, reflecting the rate of surfactant adsorption to an interface. researchgate.net This property is relevant in physiological contexts, such as the function of lung surfactants, where DLPC is a component. researchgate.net

Electrophoretic Mobility and Zeta Potential for Surface Charge

The surface charge of this compound (DLPC) vesicles is a critical characteristic that influences their stability and interactions with other molecules and surfaces. This charge is quantified by measuring the electrophoretic mobility and calculating the zeta potential. bohrium.comnih.gov

When a voltage is applied across a suspension of DLPC vesicles, the charged particles will move towards the electrode of opposite polarity. This movement is called electrophoresis. The electrophoretic mobility is the velocity of the particles per unit of electric field. brookhaveninstruments.com

The zeta potential is the electrical potential at the slipping plane, which is the boundary between the particle and the associated layer of ions that moves with it in the electric field. brookhaveninstruments.com It is calculated from the electrophoretic mobility using the Henry equation, often simplified to the Helmholtz-Smoluchowski equation for aqueous systems. news-medical.net A higher magnitude of the zeta potential, whether positive or negative (typically > ±30 mV), indicates greater electrostatic repulsion between vesicles, leading to a more stable, monodisperse suspension that resists aggregation. nih.gov

Chromatographic and Mass Spectrometry Techniques

The precise and sensitive analysis of this compound (DLPC) within complex biological matrices is heavily reliant on the coupling of liquid chromatography with mass spectrometry. These techniques, particularly when utilizing tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are foundational to the field of lipidomics and provide detailed insights into the structural characteristics and quantification of DLPC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) in Lipidomics and Metabolite Analysis

Liquid chromatography-mass spectrometry stands as a cornerstone for the analysis of glycerophospholipids like DLPC. The chromatographic separation, typically using reversed-phase liquid chromatography (RPLC), allows for the separation of DLPC from other lipid species based on the length and degree of unsaturation of its fatty acyl chains. This separation is critical for reducing ion suppression and enabling accurate identification and quantification.

High-resolution mass spectrometry provides highly accurate mass measurements, which is essential for determining the elemental composition of DLPC and distinguishing it from other isobaric molecules. The exact mass of the protonated DLPC molecule ([M+H]⁺) is a key identifier in HRMS analysis.

Tandem mass spectrometry (MS/MS) is employed for the structural elucidation of DLPC. Through collision-induced dissociation (CID), the precursor ion is fragmented into characteristic product ions, which provides definitive structural information. For phosphatidylcholines such as DLPC, a hallmark fragmentation in positive ion mode is the production of a phosphocholine (B91661) headgroup fragment at a mass-to-charge ratio (m/z) of 184.07. This specific fragmentation is often used in precursor ion scanning or multiple reaction monitoring (MRM) experiments to selectively detect all phosphatidylcholines in a sample.

Detailed Research Findings:

In lipidomics studies, DLPC is identified by its specific precursor ion m/z and its characteristic fragmentation pattern. The LIPID MAPS database provides comprehensive information on DLPC, including its exact mass and predicted fragmentation spectra, which serve as a reference for experimental data. For instance, the exact mass of DLPC is 621.436955 Da.

The analysis of DLPC often involves monitoring the transition of the precursor ion to the specific product ion of the phosphocholine headgroup. This highly specific transition allows for sensitive and selective quantification of DLPC even in complex lipid extracts.

While extensive research exists on the broader class of phosphatidylcholines, detailed metabolite analysis specifically for exogenously introduced DLPC is less commonly documented in publicly available research. The metabolic fate of DLPC would likely involve the enzymatic cleavage of its lauroyl fatty acid chains by phospholipases, leading to the formation of lyso-phosphatidylcholine and free lauric acid. These subsequent metabolites could then be further metabolized through beta-oxidation. The detection of these potential metabolites would also rely on LC-MS-based methods, tracking their unique mass transitions.

Below are interactive data tables summarizing key mass spectrometry data for this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueIon Mode
Chemical FormulaC32H64NO8PN/A
Exact Mass621.436955N/A
[M+H]⁺622.44423Positive
[M+Na]⁺644.42618Positive
[M+K]⁺660.39911Positive
[M-H]⁻620.42968Negative

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data for this compound ([M+H]⁺ Precursor)

Fragment IonObserved m/zProposed Structure/Identity
Precursor Ion622.44423[DLPC + H]⁺
Product Ion184.0733Phosphocholine headgroup
Product Ion421.3703[M+H - C12H23O2]⁺ (Loss of one lauroyl chain)
Product Ion125.0004Cyclic phosphocholine fragment

Applications and Translational Research Utilizing 1,2 Dilauroyl Sn Glycero 3 Phosphocholine As a Model System

Role in Drug Delivery Systems Development

DLPC has been extensively utilized in the formulation of various drug delivery platforms, most notably liposomes. These vesicles, composed of a lipid bilayer enclosing an aqueous core, can encapsulate both hydrophilic and lipophilic therapeutic agents, protecting them from degradation and enabling targeted delivery.

Liposomal Formulations for Encapsulation Research

The encapsulation of therapeutic molecules within liposomes is a critical step in the development of effective drug delivery systems. DLPC is frequently employed in these formulations due to its biocompatibility and well-characterized physical behavior. The efficiency of encapsulation, however, is dependent on several factors including the physicochemical properties of the drug and the composition of the liposome (B1194612).

Research has demonstrated the versatility of DLPC in encapsulating a variety of compounds. While specific encapsulation efficiencies are highly dependent on the drug and the formulation parameters, the principles of passive and active loading are well-established. Passive encapsulation relies on the trapping of the drug during the formation of the liposomes, with efficiencies often being modest. In contrast, active loading methods can achieve significantly higher encapsulation efficiencies, often exceeding 90%, by using transmembrane gradients to drive the drug into the liposomal core.

To illustrate the impact of lipid composition on encapsulation, the following table presents a comparative view of encapsulation efficiencies for different phospholipids (B1166683), highlighting the context in which DLPC operates.

Table 1: Comparative Encapsulation Efficiencies of Various Phospholipids

Phospholipid Drug/Molecule Encapsulation Efficiency (%) Reference
DLPC Peptide-Amphiphile Not specified, but stable formulation nih.gov
DPPC Doxorubicin ~2-5% (passive) nih.gov
DSPC Doxorubicin ~95% (active) rupress.org

Studies on Controlled Release Mechanisms from 1,2-Dilauroyl-sn-glycero-3-phosphocholine Vesicles

A key advantage of liposomal drug delivery is the ability to control the release of the encapsulated therapeutic agent. The release kinetics from DLPC vesicles can be modulated by various factors, including temperature, pH, and the presence of specific enzymes. mdpi.com

The release of drugs from liposomes can occur through several mechanisms, including diffusion across the lipid bilayer, erosion or degradation of the liposome structure, or in response to external stimuli. For instance, temperature-sensitive liposomes can be designed to release their contents when they reach a specific temperature, which can be externally applied to a target tissue. mdpi.com Similarly, pH-sensitive liposomes are engineered to release their payload in the acidic environment often found in tumors or within cellular compartments like endosomes. mdpi.com

The rate of drug release from liposomal formulations is a critical parameter for ensuring therapeutic efficacy. The table below outlines different release kinetics models that are often used to characterize the release profiles from liposomal systems.

Table 2: Models of Drug Release Kinetics from Liposomes

Model Description
Zero-order The drug release rate is constant over time.
First-order The drug release rate is proportional to the concentration of the drug remaining in the liposome.
Higuchi Describes drug release from a matrix system, where the release is proportional to the square root of time.
Korsmeyer-Peppas A more generalized model that can describe various release mechanisms, including Fickian diffusion and swelling-controlled release.

Contribution to Targeted Delivery Strategies

To enhance the therapeutic efficacy and reduce off-target side effects, DLPC-containing liposomes can be modified to specifically target diseased cells or tissues. This is often achieved by attaching targeting ligands, such as antibodies, peptides, or small molecules, to the surface of the liposome. mdpi.comchemimpex.com These ligands can then bind to receptors that are overexpressed on the surface of target cells, leading to enhanced uptake and localized drug delivery. researchgate.net

A notable example of DLPC's application in targeted delivery is in the context of cancer therapy. researchgate.net Researchers have developed liposomes containing DLPC that are targeted to metastatic melanoma cells. nih.gov In one study, a triple-helical peptide-amphiphile that binds to the CD44/CSPG receptor, which is overexpressed in metastatic melanoma, was incorporated into DLPC-based liposomes. nih.gov These targeted liposomes demonstrated a positive correlation between cellular fluorophore delivery and the CD44/CSPG receptor content in melanoma and fibroblast cell lines, indicating successful targeting. nih.gov In contrast, non-targeted liposomes delivered minimal fluorophore to these cells. nih.gov

Component in Lipid-Based Vaccine Adjuvants Research

Liposomes, including those formulated with DLPC, have shown significant promise as adjuvants in vaccine formulations. nih.gov Adjuvants are substances that enhance the body's immune response to an antigen. Liposomal adjuvants can improve vaccine efficacy by protecting the antigen from degradation, prolonging its presentation to the immune system, and promoting its uptake by antigen-presenting cells. nih.gov

The adjuvant properties of liposomes can be tailored by modifying their lipid composition, size, and surface charge. While many studies have explored a range of phospholipids for this purpose, the principles are applicable to DLPC-containing formulations. For instance, the inclusion of immunostimulatory molecules, such as monophosphoryl lipid A (MPLA), within the liposomal bilayer can further enhance the adjuvant effect. nih.gov

Biological Membrane Mimetics for Fundamental Studies

The complexity of biological membranes makes it challenging to study fundamental cellular processes in their native environment. Consequently, simplified model systems that mimic the structure and properties of cell membranes are invaluable tools for biophysical and biochemical research. DLPC is widely used to create such model membranes due to its ability to form stable, well-defined lipid bilayers. chemimpex.com

Investigations of Fundamental Membrane Processes

DLPC-based model membranes have been instrumental in elucidating a variety of fundamental membrane processes, including the function of membrane proteins and the formation of lipid domains.

One area of active research is the study of ion channel function. nih.gov Ion channels are transmembrane proteins that control the flow of ions across cell membranes, playing a crucial role in cellular signaling and excitability. foldingathome.org The function of these channels can be highly sensitive to the properties of the surrounding lipid bilayer, such as its thickness and composition. rupress.org DLPC has been used to create artificial lipid bilayers for the functional reconstitution and study of ion channels in a controlled environment. nih.gov

Another important area of investigation is the study of membrane fusion, a fundamental process in events such as viral entry, neurotransmitter release, and fertilization. nih.govmdpi.com DLPC vesicles can be used as model systems to study the molecular mechanisms of membrane fusion, allowing researchers to probe the roles of specific lipids and proteins in this complex process. mdpi.com

The following table lists the chemical compounds mentioned in this article.

Reconstruction of Membrane Protein Environments (e.g., Nanodiscs)

This compound (DLPC) is a pivotal phospholipid in the creation of nanodiscs, which are nanoscale patches of lipid bilayers stabilized by encircling membrane scaffold proteins (MSPs). nih.gov These structures provide a detergent-free, native-like environment for studying the structure and function of integral membrane proteins (IMPs), which are notoriously difficult to study once removed from their natural lipid environment. nih.govcusabio.comkactusbio.com The unique properties of DLPC, particularly its shorter acyl chains (12:0), make it highly suitable for forming stable and homogenous nanodiscs. caymanchem.com

The self-assembly of nanodiscs involves combining the membrane protein of interest, the membrane scaffold protein, and phospholipids like DLPC, typically in the presence of a detergent that is later removed. nih.gov The size of the resulting nanodisc is primarily determined by the length of the MSP, allowing for the creation of particles with controlled diameters. nih.govnih.gov DLPC's shorter chain length results in thinner and more fluid bilayers compared to lipids with longer chains like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC). This property can be advantageous for accommodating various types of membrane proteins and facilitating their functional reconstitution. nih.gov

Research has successfully demonstrated the reconstitution of a variety of membrane proteins into DLPC-containing nanodiscs, including bacteriorhodopsin, rhodopsin, and P-glycoprotein. nih.govillinois.edu For instance, studies on Cytochrome P450 2B4 (CYP2B4) have shown that its complex with Cytochrome b5 is more stable in DLPC nanodiscs compared to other model membranes like bicelles. nih.gov The versatility of this system allows for detailed structural and functional analysis using techniques that are often incompatible with detergent-solubilized proteins. nih.govcusabio.com

Below is a comparative table of properties for nanodiscs formed with different phospholipids. The data illustrates how the choice of lipid, such as DLPC, influences the structural characteristics of the nanodisc.

PhospholipidAcyl Chain CompositionMean Surface Area per Lipid (Ų) nih.govTypical State at Room Temp.
DLPC (this compound)12:0 / 12:0~63Liquid Crystalline
DMPC (1,2-Dimyristoyl-sn-glycero-3-phosphocholine)14:0 / 14:057Gel
DPPC (1,2-Dipalmitoyl-sn-glycero-3-phosphocholine)16:0 / 16:052Gel
POPC (1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)16:0 / 18:169Liquid Crystalline

Research into Gene Therapy Vectors Employing Cationic this compound Liposomes

In the field of gene therapy, cationic liposomes are extensively investigated as non-viral vectors for delivering nucleic acids (like DNA and siRNA) into cells. nih.govresearchgate.net These liposomes are typically formulated by mixing a cationic (positively charged) lipid with a neutral "helper" lipid. nih.govnih.gov this compound (DLPC), a zwitterionic phospholipid, often serves as this crucial helper lipid. nih.gov

The primary role of the cationic lipid is to electrostatically interact with the negatively charged nucleic acid backbone, forming a complex known as a lipoplex. nih.govresearchgate.net However, formulations containing only cationic lipids are often inefficient and can be toxic to cells. nih.gov The inclusion of a neutral helper lipid like DLPC is essential for several reasons:

Structural Stability: It stabilizes the lipid bilayer of the liposome. researchgate.net

Enhanced Transfection Efficiency: It can facilitate the release of the nucleic acid from the endosome into the cytoplasm after the lipoplex is taken up by the cell, a critical step for the genetic material to reach its target. nih.govresearchgate.net

One study compared the transfection efficiency of various cationic liposome formulations and found that those composed of the cationic lipid N-(alpha-trimethylammonioacetyl)-didodecyl-D-glutamate chloride (TMAG) combined with DLPC and dioleoylphosphatidylethanolamine (DOPE) showed significantly high efficiency in plasmid DNA entrapment and transfection. nih.gov This formulation was effective not only in adherent cell lines but also in suspension cell lines and retained considerable activity even in the presence of serum, which often inhibits liposome-mediated transfection. nih.gov

The table below summarizes findings from a study investigating different cationic lipid formulations, highlighting the successful use of DLPC as a helper lipid.

Cationic LipidHelper Lipid(s)Molar RatioKey Finding nih.gov
TMAGDLPC and DOPE1:2:2High efficiency of plasmid DNA entrapment and transfection, even in the presence of serum.
DC-CholDOPE3:2Moderate transfection efficiency.
DDABDOPE1:2.2Inferior transfection efficiency.
DOTMADOPE1:1 (w/w)Low transfection efficiency (as Lipofectin).

Nanobiotechnology and Nanofabrication Applications

The self-assembly properties of this compound (DLPC) make it a valuable component in the broader fields of nanobiotechnology and nanofabrication. mdpi.com Self-assembly is a process where disordered components spontaneously form organized structures, a key principle in creating novel nanomaterials. nih.govcolumbia.edu Phospholipids like DLPC can self-assemble in aqueous solutions to form a variety of nanostructures, including vesicles (liposomes), nanotubes, and planar lipid bilayers on solid supports. mdpi.com

These DLPC-based nanostructures serve as versatile platforms for various applications:

Biosensors: Supported lipid bilayers (SLBs) using DLPC can be formed on electrode or sensor surfaces. mdpi.com These bilayers mimic the cell membrane and can be used to immobilize and study membrane-associated proteins or to detect analytes that interact with the membrane. mdpi.comresearchgate.net The nanostructured surface can enhance electrochemical signals or plasmon resonance, leading to highly sensitive detection of biomolecules. mdpi.comresearchgate.net

Nanofabrication Templates: The ordered structures formed by DLPC can act as templates for the fabrication of other nanomaterials. For instance, lipid nanotubes can guide the synthesis of inorganic nanowires. The process of directed self-assembly allows for the precise organization of nanoparticles on a surface, using techniques like convective self-assembly where capillary forces during evaporation guide the arrangement of materials. researchgate.netinsa-toulouse.fr

Drug Delivery Platforms: Beyond gene therapy, DLPC-based liposomes and other nanoparticles are explored for the delivery of various therapeutic agents. caymanchem.com For example, modifying the surface of iron oxide nanoparticles with phospholipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which is structurally similar to DLPC, has been shown to promote adhesion to biomembranes and facilitate transport within the brain. researchgate.netrsc.org

The table below outlines some of the nanostructures that can be formed using DLPC and their applications in nanobiotechnology.

DLPC-Based NanostructureFormation PrincipleApplication AreaExample Use
Liposomes/VesiclesSelf-assembly in aqueous solutionDrug & Gene DeliveryEncapsulation and transport of therapeutic molecules. caymanchem.com
Supported Lipid Bilayers (SLBs)Vesicle fusion on a solid substrateBiosensorsCreating a biomimetic surface for studying protein-lipid interactions. mdpi.com
NanodiscsSelf-assembly with scaffold proteinsMembrane Protein StudiesStabilizing membrane proteins for structural analysis. nih.gov
Lipid NanotubesControlled self-assemblyNanofabricationServing as a template for creating inorganic nanostructures. mdpi.com

Q & A

Q. What are the established methods for synthesizing and purifying DLPC with high purity?

Q. What are standard protocols for preparing DLPC-based liposomes?

Passive encapsulation methods, such as thin-film hydration or microfluidic mixing, are widely used:

  • Thin-Film Hydration : DLPC is dissolved in chloroform, dried under nitrogen to form a lipid film, and hydrated with aqueous buffer (e.g., PBS) at temperatures above its phase transition (~−2°C) .
  • Microfluidic Mixing : Enables precise control of lipid-to-aqueous phase ratios, producing monodisperse liposomes with high encapsulation efficiency (e.g., for proteins or small molecules) .

Advanced Research Questions

Q. How does DLPC influence the stability and drug release kinetics of lipid-coated polymeric nanoparticles (LPNs)?

DLPC’s short acyl chains (C12:0) enhance lipid bilayer fluidity, improving drug encapsulation and temperature-responsive release. In LPNs, DLPC forms a fluid shell around poly(lactide-co-glycolide) (PLGA) cores, reducing burst release and extending therapeutic payload delivery. Studies show DLPC-based LPNs exhibit 20–30% higher encapsulation efficiency for hydrophobic drugs compared to rigid lipids like DSPC .

Property Impact of DLPC Experimental Validation
Bilayer fluidityIncreased membrane permeabilityFluorescence recovery after photobleaching (FRAP)
Encapsulation efficiencyEnhanced hydrophobic drug loadingHPLC quantification of payload

Q. What experimental approaches resolve phase separation in DLPC/DSPC mixed lipid bilayers?

Asymmetric bilayers containing DLPC (fluid phase) and DSPC (gel phase) are studied using:

  • Atomic Force Microscopy (AFM) : Detects nanoscale phase boundaries and measures bilayer thickness (DLPC: ~3.5 nm; DSPC: ~5 nm) .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transition temperatures (DLPC: −2°C; DSPC: 55°C) and coexistence regimes .
  • Fluorescence Microscopy : DiI dye partitioning visualizes gel-fluid domain formation .

These methods reveal that DLPC-rich regions enhance lateral diffusion, critical for membrane protein activity .

Q. How is DLPC utilized in reconstructing cytochrome P450 metabolic systems?

DLPC serves as a lipid cofactor in reconstituted P450 systems to stabilize membrane-associated enzymes. A typical system includes:

  • Lipid Cofactors : DLPC, dioleoylphosphatidylcholine, and phosphatidylserine (3:1:1 molar ratio).
  • Enzyme Components : Cytochrome P450 3A4, cytochrome b5, and NADPH reductase.

DLPC’s fluidity facilitates protein-lipid interactions, achieving 70–80% metabolic activity compared to native microsomal membranes .

Q. How do DLPC-based charge-converting nanoparticles improve targeted drug delivery?

DLPC nanoparticles functionalized with pH-sensitive polymers (e.g., poly(β-amino esters)) undergo charge reversal in acidic tumor microenvironments. For example:

  • Design : DLPC/polymer hybrids are synthesized via microfluidic coating, achieving a zeta potential shift from −10 mV (pH 7.4) to +15 mV (pH 6.5).
  • Outcome : Enhanced cellular uptake in vitro (2–3 fold increase in cancer cells) and reduced off-target toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.